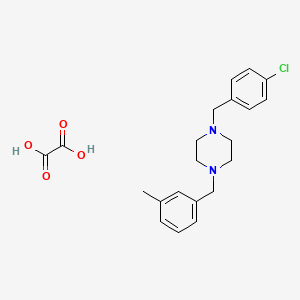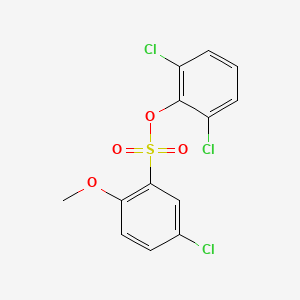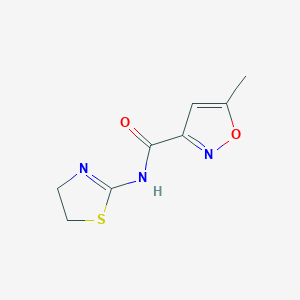
1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This compound has also been found to modulate the activity of the GABAergic system, which plays a crucial role in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the brain. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, differentiation, and plasticity.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate in lab experiments is its high potency and selectivity. This compound has been found to have a high affinity for serotonin and dopamine receptors, which makes it an ideal tool for studying the function of these receptors in the brain. However, one of the limitations of using this compound is its potential toxicity. It has been shown to induce liver damage and neurotoxicity in animal studies.
将来の方向性
There are several future directions for the study of 1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate. One of the areas of research is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the role of this compound in modulating the gut-brain axis and its potential use in the treatment of gastrointestinal disorders is an area of growing interest.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. This compound has various biochemical and physiological effects and has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. While this compound has advantages for lab experiments, its potential toxicity is a limitation. Future research directions include the development of new analogs and investigation of its potential use in the treatment of neurodegenerative and gastrointestinal disorders.
合成法
The synthesis of 1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate involves the reaction of 4-chlorobenzyl chloride with 3-methylbenzylamine in the presence of sodium hydroxide. The resulting intermediate is then reacted with piperazine to form the final product in the form of oxalate salt.
科学的研究の応用
1-(4-chlorobenzyl)-4-(3-methylbenzyl)piperazine oxalate has been widely used in scientific research for various purposes. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.C2H2O4/c1-16-3-2-4-18(13-16)15-22-11-9-21(10-12-22)14-17-5-7-19(20)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBZTUXCXKVECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclohexyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5011378.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5011382.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5011387.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011394.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011400.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl benzenesulfonate](/img/structure/B5011415.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5011420.png)


![(2S)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B5011446.png)

![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)